6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Description
Properties
Molecular Formula |
C12H11N3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C12H11N3S/c1-8-4-2-3-5-9(8)10-11(13)15-6-7-16-12(15)14-10/h2-7H,13H2,1H3 |
InChI Key |
IAVSQJPOCWKLDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C=CSC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization via Condensation of Aminothiazoles and Phenacyl Bromides
One well-documented approach begins with the condensation of ethyl bromopyruvate and thiourea to form ethyl-2-aminothiazole-4-carboxylate. This intermediate is then cyclized with substituted phenacyl bromides under reflux in ethanol to yield imidazo[2,1-b]thiazole intermediates.
- Step 1: Synthesis of ethyl-2-aminothiazole-4-carboxylate by refluxing ethyl bromopyruvate with thiourea in ethanol for 4 hours.
- Step 2: Cyclization with 2-methylphenacyl bromide (to introduce the 2-methylphenyl substituent at position 6) under reflux conditions in ethanol.
- Step 3: Hydrolysis of ester intermediates to carboxylic acids using lithium hydroxide monohydrate.
- Step 4: Conversion of carboxylic acids to amines via amide formation and subsequent reduction or substitution reactions.
This method has been used to prepare a variety of imidazo[2,1-b]thiazole derivatives with yields typically ranging from moderate to high (40-80%) depending on substituents and reaction conditions.
Copper-Catalyzed A3-Coupling for Functionalized Imidazo[2,1-b]thiazoles
A modern, efficient method involves a copper-catalyzed three-component coupling reaction between benzaldehydes, 2-aminothiazoles, and alkynes. This one-pot reaction constructs the imidazo[2,1-b]thiazole core with various aryl substituents, including 2-methylphenyl groups.
- Catalyst: Copper(I) or Copper(II) salts
- Reactants: 2-Aminothiazole, 2-methylbenzaldehyde, and terminal alkyne
- Conditions: Mild heating, often in polar solvents
- Yields: 33–93%, with continuous-flow reactors improving yields to near quantitative
Comparative Data Table of Preparation Methods
Research Results and Yields
- The copper-catalyzed A3-coupling method reported by Rassokhina et al. (2017) achieved yields up to 93% for various aryl-substituted imidazo[2,1-b]thiazoles, with continuous-flow methods pushing yields to near quantitative levels.
- The cyclization approach using ethyl bromopyruvate and thiourea with phenacyl bromides typically yields intermediates in the 40–80% range, depending on substituents and purification methods.
- Sulfonylation reactions with chlorosulfonic acid yielded 61% of 6-bromoimidazo[2,1-b]thiazole-5-sulfonyl chloride, demonstrating a straightforward one-step sulfonylation method.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
* Molecular weight calculated based on formula C₁₁H₁₀N₃S.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitrofuran (e.g., 4j, 4k in ) and halogen (Br, F) substituents enhance antimicrobial activity due to increased electrophilicity.
- Positional Isomerism : The 2-methylphenyl group in the target compound (ortho-substitution) may introduce steric hindrance compared to para-substituted analogs (e.g., 4-methylphenyl in ), affecting binding affinity.
Physical and Chemical Properties
Biological Activity
6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by relevant case studies and research findings.
- Chemical Formula : C₁₂H₁₁N₃S
- CAS Number : 612503-08-9
- Molecular Weight : 229.30 g/mol
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as effective anticancer agents.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the imidazo-thiazole moiety is crucial for its activity.
-
Case Study Findings :
- A study reported that derivatives with similar structures showed IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 1.61 to 1.98 µg/mL against different cancer cell lines .
- Another investigation demonstrated that modifications in the phenyl ring significantly affected the anticancer potency, suggesting that electron-donating groups enhance activity .
| Compound | Cell Line Tested | IC₅₀ Value (µg/mL) |
|---|---|---|
| Compound A | A-431 (skin cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied.
- Research Findings : In vitro evaluations indicated that compounds similar to this compound showed significant activity against a range of pathogenic bacteria.
- Case Study :
| Pathogen Tested | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole compounds has garnered attention due to their ability to modulate neurotransmitter systems.
- Mechanism of Action : These compounds may act by enhancing GABAergic transmission or inhibiting excitatory neurotransmission.
- Case Study :
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine?
The synthesis typically involves cyclocondensation of 2-aminothiazoles with α-halocarbonyl compounds. For example, reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating (60–80°C) in benzene for 2–4 hours yields imidazo[2,1-b][1,3]thiazole cores. Substituent introduction (e.g., 2-methylphenyl) can be achieved via pre-functionalized aryl halides or post-synthetic modifications .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing 2-methylphenyl vs. 3-methylphenyl isomers via aromatic proton splitting patterns).
- HPLC-MS : For purity assessment (>98%) and molecular ion verification (expected m/z: ~233.26).
- X-ray Crystallography : To resolve ambiguities in fused-ring conformation and substituent orientation .
Q. What preliminary biological screening assays are relevant for this compound?
Initial screens should focus on:
- Antiproliferative Activity : Using pancreatic ductal adenocarcinoma (PDAC) cell lines (IC50 range: 0.59–2.81 µM for fluorophenyl analogs via FAK inhibition) .
- Antimicrobial Testing : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Candida albicans), with comparisons to fluorinated analogs .
Advanced Research Questions
Q. How does the 2-methylphenyl substituent influence biological activity compared to fluorophenyl analogs?
The electron-donating methyl group at the 2-position may reduce electrophilic reactivity compared to fluorine, potentially altering target binding. For example, fluorophenyl derivatives exhibit stronger FAK inhibition (IC50 < 1 µM) due to enhanced electron-withdrawing effects, whereas methyl groups may favor hydrophobic interactions in enzyme pockets . Computational docking studies (e.g., AutoDock Vina) are recommended to compare binding modes .
Q. How can reaction yields be optimized for multi-component syntheses of this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
- Catalysis : Sodium hydride (NaH) enhances benzylation efficiency during coupling steps.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining yields >80% .
Q. How to resolve contradictions in reported IC50 values for structurally similar compounds?
Discrepancies often arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols by:
- Using identical cell lines (e.g., MIA PaCa-2 for PDAC).
- Validating FAK inhibition via Western blotting alongside viability assays.
- Applying structure-activity relationship (SAR) models to correlate substituent electronic profiles with activity trends .
Q. What strategies are effective for modifying the imidazo[2,1-b][1,3]thiazole core to enhance solubility?
- N-Functionalization : Introduce polar groups (e.g., hydroxyl, amine) at the 5-position.
- Prodrug Design : Convert the amine to a phosphate ester for improved aqueous solubility.
- Co-crystallization : Use cyclodextrins or PEG-based excipients to stabilize amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
